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molecular formula H6N2O3S B7798075 Ammonium sulfamate CAS No. 13765-36-1

Ammonium sulfamate

Cat. No. B7798075
M. Wt: 114.13 g/mol
InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N
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Patent
US07365210B2

Procedure details

1 mol of an ephedrine, 1.025 mol of ammonium sulfamate, 3 mol of urea and the proton-donating compound were introduced into 200 ml of NMP. The reaction mixture was heated to 175 to 180° C. and stirred at this temperature for 2.5 h. It was then cooled to 130° C. and, at this temperature, water was added dropwise to the reaction mixture. Two phases formed. The lower phase was removed at 95° C. The upper phase was further cooled initially to 65° C. Crystals formed at this temperature. It was cooled further to 10° C. and stirred at this temperature for 1 h. The crystals were filtered off with suction and washed twice with cold water. The solid was dried in vacuo at RT overnight.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
ammonium sulfamate
Quantity
1.025 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2](NC)[C@H:3](O)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.S(=O)(=O)([O-])N.[NH4+].[NH2:19][C:20]([NH2:22])=[O:21].[CH3:23]N1C(=O)CCC1>O>[CH3:23][N:19]1[CH:2]([CH3:1])[CH:3]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:22][C:20]1=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC
Name
ammonium sulfamate
Quantity
1.025 mol
Type
reactant
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Quantity
3 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
200 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Two phases formed
CUSTOM
Type
CUSTOM
Details
The lower phase was removed at 95° C
TEMPERATURE
Type
TEMPERATURE
Details
The upper phase was further cooled initially to 65° C
CUSTOM
Type
CUSTOM
Details
Crystals formed at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled further to 10° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off with suction
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at RT overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CN1C(NC(C1C)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07365210B2

Procedure details

1 mol of an ephedrine, 1.025 mol of ammonium sulfamate, 3 mol of urea and the proton-donating compound were introduced into 200 ml of NMP. The reaction mixture was heated to 175 to 180° C. and stirred at this temperature for 2.5 h. It was then cooled to 130° C. and, at this temperature, water was added dropwise to the reaction mixture. Two phases formed. The lower phase was removed at 95° C. The upper phase was further cooled initially to 65° C. Crystals formed at this temperature. It was cooled further to 10° C. and stirred at this temperature for 1 h. The crystals were filtered off with suction and washed twice with cold water. The solid was dried in vacuo at RT overnight.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
ammonium sulfamate
Quantity
1.025 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2](NC)[C@H:3](O)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.S(=O)(=O)([O-])N.[NH4+].[NH2:19][C:20]([NH2:22])=[O:21].[CH3:23]N1C(=O)CCC1>O>[CH3:23][N:19]1[CH:2]([CH3:1])[CH:3]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:22][C:20]1=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC
Name
ammonium sulfamate
Quantity
1.025 mol
Type
reactant
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Quantity
3 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
200 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Two phases formed
CUSTOM
Type
CUSTOM
Details
The lower phase was removed at 95° C
TEMPERATURE
Type
TEMPERATURE
Details
The upper phase was further cooled initially to 65° C
CUSTOM
Type
CUSTOM
Details
Crystals formed at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled further to 10° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off with suction
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at RT overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CN1C(NC(C1C)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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